molecular formula C6H8N2O2 B1311789 methyl 1-methyl-1H-pyrazole-4-carboxylate CAS No. 5952-93-2

methyl 1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1311789
CAS RN: 5952-93-2
M. Wt: 140.14 g/mol
InChI Key: HGQQQXMARFJNCP-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C6H8N2O2 . It has a molecular weight of 140.14 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of pyrazole compounds, including this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a reaction of β-enamino diketone with methylhydrazine provided a corresponding compound with a 51% yield .


Molecular Structure Analysis

The molecular structure of this compound comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The InChI code for the compound is 1S/C6H8N2O2/c1-8-4-5(3-7-8)6(9)10-2/h3-4H,1-2H3 .


Chemical Reactions Analysis

Pyrazoles, including this compound, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 140.14 . The InChI code for the compound is 1S/C6H8N2O2/c1-8-4-5(3-7-8)6(9)10-2/h3-4H,1-2H3 .

Scientific Research Applications

Structural and Spectral Studies

  • Structural Analysis : Methyl 1-methyl-1H-pyrazole-4-carboxylate derivatives are examined for their structural and spectral characteristics. For example, structural studies of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative, involve techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. These studies provide insights into the compound's molecular geometry and electronic transitions (Viveka et al., 2016).

  • Coordination Chemistry : Research on pyrazole-dicarboxylate acid derivatives, similar to this compound, includes the synthesis and characterization of novel coordination complexes with metals like Cu, Co, and Zn. These complexes have potential applications in catalysis and material science (Radi et al., 2015).

  • Hydrogen-Bonded Structures : this compound derivatives can form various hydrogen-bonded structures. For instance, studies on methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate show interesting hydrogen-bonded chains and rings, which are significant for understanding intermolecular interactions and molecular packing in solid-state chemistry (Portilla et al., 2007).

  • Molecular Synthesis : Synthesis of novel methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates derivatives is another area of focus. These derivatives have potential applications in pharmaceuticals and agrochemicals, considering the biological activities of pyrazole compounds (Jiao, 2007).

Crystallography and Computational Studies

  • Crystallographic Analysis : X-ray crystallography is used to determine the structures of this compound and its derivatives. This provides a basis for understanding the molecular conformation and packing in crystals, which is vital for materials science and drug design (Sakhautdinov et al., 2013).

  • Computational Chemistry : Theoretical and computational methods, such as density-functional-theory (DFT), are employed to study the electronic structure and properties of these compounds. These studies are crucial for predicting reactivity and designing new compounds with desired properties (Shen et al., 2012).

Synthesis Techniques and Potential Applications

  • One-Pot Synthesis : this compound derivatives are synthesized using one-pot methods, which are advantageous for simplicity and efficiency in organic synthesis. This approach is significant for the large-scale production of these compounds (Saeed et al., 2012).

  • Corrosion Inhibition : Pyrazole derivatives, closely related to this compound, are studied as corrosion inhibitors for steel. This application is crucial in industrial settings for protecting metal surfaces (Herrag et al., 2007).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

Future Directions

The future directions of research on methyl 1-methyl-1H-pyrazole-4-carboxylate could involve further exploration of its synthesis techniques and biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research could be to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Mechanism of Action

Target of Action

Methyl 1-methyl-1H-pyrazole-4-carboxylate is a complex organic compound

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . The compound could potentially influence a variety of pathways, depending on its targets. The downstream effects of these pathway alterations would depend on the specific pathways involved.

properties

IUPAC Name

methyl 1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-4-5(3-7-8)6(9)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQQQXMARFJNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435931
Record name methyl 1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5952-93-2
Record name methyl 1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-methyl-1H-pyrazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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